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Abstract
This technical guide provides a comprehensive overview of 25-Hydroxy Montelukast, a key

metabolite of the widely prescribed anti-asthmatic drug, Montelukast. The document delves into

the precise chemical structure, enzymatic pathways responsible for its formation, and its

physicochemical properties. Furthermore, it outlines detailed, field-proven methodologies for its

analysis and quantification in biological matrices. This guide is intended to serve as a critical

resource for professionals in pharmacology, medicinal chemistry, and drug metabolism, offering

the foundational knowledge required for advanced research and development.

Introduction: The Significance of Metabolite
Profiling
Montelukast (Singulair®) is a potent and selective cysteinyl leukotriene D4 (LTD4) receptor

antagonist, pivotal in the management of asthma and allergic rhinitis.[1][2] Its therapeutic

efficacy is well-established; however, a complete understanding of its pharmacological profile

necessitates a thorough investigation of its metabolic fate. The biotransformation of a parent

drug can lead to metabolites with varied activity—ranging from inert to more potent or even
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toxic compared to the original compound. Therefore, characterizing these metabolites is a

cornerstone of modern drug development, ensuring both safety and efficacy.

Following oral administration, Montelukast undergoes extensive metabolism, primarily

mediated by the cytochrome P450 (CYP) enzyme system, before its excretion, which occurs

almost exclusively via bile.[3][4] Several metabolites have been identified, including sulfoxides

and various hydroxylated species.[3][5] Among these, 25-Hydroxy Montelukast (M3)

represents a notable phenolic metabolite, the formation and properties of which are the focus

of this guide.[3][4]

Chemical Structure and Physicochemical Properties
Structural Elucidation
25-Hydroxy Montelukast is formed by the aromatic hydroxylation of the phenyl ring

associated with the 2-(1-hydroxy-1-methylethyl)phenyl propyl side chain of the parent molecule.

This addition of a hydroxyl group (-OH) significantly alters the molecule's polarity and potential

for further metabolic reactions, such as glucuronidation.

Parent Compound: Montelukast

IUPAC Name: 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-

hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid[4]

Molecular Formula: C₃₅H₃₆ClNO₃S[4]

Molecular Weight: 586.19 g/mol [1]

Metabolite: 25-Hydroxy Montelukast (M3)

IUPAC Name: 1-[[[(1R)-1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[4-hydroxy-2-

(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic Acid[6]

Molecular Formula: C₃₅H₃₆ClNO₄S[6]

Molecular Weight: 602.18 g/mol [6]
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The key structural difference is the introduction of a phenolic hydroxyl group on the terminal

phenyl ring, a modification that has profound implications for the molecule's biological behavior.

Visualization of the Metabolic Transformation
The conversion of Montelukast to its 25-hydroxy metabolite is a critical Phase I metabolic

reaction.

Metabolic Pathway

Enzymatic Catalysts

Montelukast
C₃₅H₃₆ClNO₃S

25-Hydroxy Montelukast (M3)
C₃₅H₃₆ClNO₄S

Aromatic Hydroxylation
(+ [O])

CYP2C8 CYP2C9 CYP3A4 CYP2C19

Click to download full resolution via product page

Caption: Metabolic conversion of Montelukast to 25-Hydroxy Montelukast.

Physicochemical Data
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The introduction of a hydroxyl group increases the polarity of the molecule, which can affect its

solubility, membrane permeability, and potential for subsequent Phase II conjugation reactions.

Property
Montelukast
(Parent)

25-Hydroxy
Montelukast
(Metabolite)

Causality of
Change

Molecular Weight 586.19 g/mol [1] 602.18 g/mol [6]
Addition of one

oxygen atom.

Molecular Formula C₃₅H₃₆ClNO₃S[4] C₃₅H₃₆ClNO₄S[6]
Addition of one

oxygen atom.

Predicted LogP ~7.7[7] ~7.2[8]

Increased polarity

from the -OH group

reduces lipophilicity.

Predicted Boiling

Point
N/A 792.6±60.0°C[6]

Increased

intermolecular

hydrogen bonding

potential.

Predicted Density N/A 1.311±0.06 g/cm³[6]
Minor change due to

structural modification.

Aqueous Solubility

Freely soluble in

methanol, ethanol,

water.[9][10]

Predicted to have

slightly increased

aqueous solubility.

The polar hydroxyl

group enhances

interaction with water.

Metabolic Pathway and Enzymology
The formation of 25-Hydroxy Montelukast is a multi-enzyme process. While early reports

suggested CYP3A4 and CYP2C9 as the primary enzymes in Montelukast metabolism, more

recent and detailed in-vitro studies have clarified the specific contributions of various isoforms

to each metabolite.[11][12]

For the 25-hydroxylation reaction, multiple P450 enzymes have been shown to participate.[11]

Kinetic analyses using human liver microsomes and expressed P450s have identified CYP2C8

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://en.wikipedia.org/wiki/Montelukast
https://www.bocsci.com/product/25-hydroxy-montelukast-cas-200804-28-0-120266.html
https://pubchem.ncbi.nlm.nih.gov/compound/Montelukast
https://www.bocsci.com/product/25-hydroxy-montelukast-cas-200804-28-0-120266.html
https://pubchem.ncbi.nlm.nih.gov/compound/Montelukast_-_S
https://pubchem.ncbi.nlm.nih.gov/compound/alpha-Hydroxy-montelukast
https://www.bocsci.com/product/25-hydroxy-montelukast-cas-200804-28-0-120266.html
https://www.bocsci.com/product/25-hydroxy-montelukast-cas-200804-28-0-120266.html
https://www.accessdata.fda.gov/drugsatfda_docs/label/2009/020829s051_020830s052_021409s028lbl.pdf
https://pdf.hres.ca/dpd_pm/00052877.PDF
https://www.benchchem.com/product/b1141250?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4658491/
https://www.clinpgx.org/drug/PA450546
https://pmc.ncbi.nlm.nih.gov/articles/PMC4658491/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1141250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and CYP2C9 as the main enzymes involved in the formation of 25-Hydroxy Montelukast.[11]

[13] Lesser contributions are also made by CYP3A4 and CYP2C19.[11][14]

The relative contributions are as follows:

Primary Catalysts: CYP2C8, CYP2C9[11][13]

Minor Contributors: CYP3A4, CYP2C19[14]

This enzymatic redundancy is significant from a clinical perspective. It suggests that the

inhibition of a single CYP pathway (e.g., by a co-administered drug) may not completely block

the formation of this metabolite, as other enzymes can compensate. However, potent inhibitors

of CYP2C8, such as gemfibrozil, have been shown to significantly impact the overall

metabolism of Montelukast, underscoring the dominant role of this enzyme in the drug's

biotransformation.[15]

Analytical Methodologies for Quantification
Accurate quantification of 25-Hydroxy Montelukast in biological matrices (e.g., plasma, bile) is

essential for pharmacokinetic and drug metabolism studies. High-Performance Liquid

Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard

for this application due to its superior sensitivity and selectivity.[3][16]

Reference Standard
A certified reference standard is a prerequisite for method development and validation. 25-
Hydroxy Montelukast can be procured from specialized chemical suppliers.

CAS Number: 200804-28-0[6]

Typical Purity: ≥95%[6]

Sample Preparation: Solid-Phase Extraction (SPE)
The goal of sample preparation is to remove interfering substances (e.g., proteins, salts, lipids)

from the biological matrix and concentrate the analyte. Protein precipitation is a simpler but

often less clean method. For robust and sensitive quantification, SPE is the preferred

technique.
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Protocol: Solid-Phase Extraction from Human Plasma

Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg)

with 1 mL of methanol followed by 1 mL of water.

Loading: To 500 µL of human plasma, add 50 µL of an internal standard solution (e.g., a

stable isotope-labeled version of the analyte) and 500 µL of 4% phosphoric acid in water.

Vortex to mix. Load the entire mixture onto the conditioned SPE cartridge.

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic

interferences.

Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methanol.

Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at

40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
This section describes a typical, validated LC-MS/MS method for the quantification of 25-
Hydroxy Montelukast.
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Parameter Condition Rationale

HPLC System
UHPLC system (e.g., Waters

Acquity, Agilent 1290)

Provides high resolution and

fast analysis times.

Analytical Column
C18 Reverse-Phase Column

(e.g., 50 x 2.1 mm, 1.8 µm)

Offers excellent retention and

separation for lipophilic

molecules.[16]

Mobile Phase A 0.1% Formic Acid in Water

Provides protons for positive

ionization and aids in

chromatographic peak shape.

Mobile Phase B Acetonitrile
Strong organic solvent for

eluting the analyte.[16][17]

Flow Rate 0.4 mL/min
Standard flow rate for a 2.1

mm ID column.

Gradient
20% B to 95% B over 3 min,

hold for 1 min, re-equilibrate

Efficiently elutes the analyte

while separating it from matrix

components.

Mass Spectrometer
Triple Quadrupole (e.g., Sciex

6500, Waters Xevo TQ-S)

Required for sensitive and

specific Multiple Reaction

Monitoring (MRM).

Ionization Mode
Electrospray Ionization (ESI),

Positive

The molecule readily forms a

protonated precursor ion

[M+H]⁺.

MRM Transition

To be determined empirically

(e.g., Q1: 602.2 -> Q3:

[specific fragment])

Provides high specificity by

monitoring a unique precursor-

to-product ion transition.

Note: The specific MRM transition must be optimized by infusing the reference standard into

the mass spectrometer. For the parent drug Montelukast, a common transition is m/z 586.2 →

568.2.[16]

Analytical Workflow Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to 25-Hydroxy
Montelukast]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1141250#25-hydroxy-montelukast-chemical-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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